molecular formula C10H9NO3 B11908636 3-(Hydroxymethylene)-6-methoxyindolin-2-one

3-(Hydroxymethylene)-6-methoxyindolin-2-one

Cat. No.: B11908636
M. Wt: 191.18 g/mol
InChI Key: UOKZUZJNVLAKRZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)-6-methoxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3-(Hydroxymethylene)-6-methoxyindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Hydroxymethylene)-6-methoxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-(Hydroxymethylene)-6-methoxyindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)-6-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways. The compound’s antimicrobial activity could be due to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity .

Comparison with Similar Compounds

3-(Hydroxymethylene)-6-methoxyindolin-2-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    6-Methoxyindole: A simpler indole derivative with various biological activities. The uniqueness of this compound lies in its specific hydroxymethylene and methoxy substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-6-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,11,13H,1H3

InChI Key

UOKZUZJNVLAKRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)O)C=O

Origin of Product

United States

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